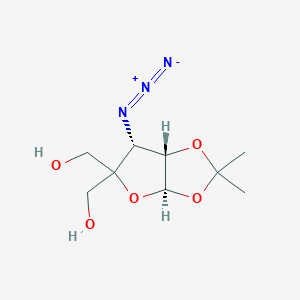

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

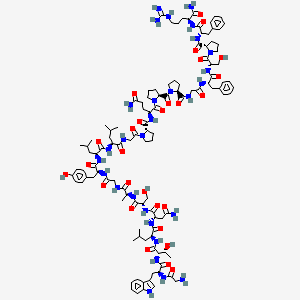

“3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose” is a biochemical compound with the molecular formula C9H15N3O5 . It is a white to off-white powder .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, it has been synthesized from readily available d-glucose via 3,5-dihydroxy-1,2-O-isopropylidene-α-d-ribofuranose and 3-azido-3-deoxy-1,2-O-isopropylidene-α-d-xylofuranose intermediates .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H15N3O5 . More detailed structural information may be available in specific databases or scientific literature.Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a molecular weight of 245.23 . The melting point is reported to be greater than or equal to 105°C .Scientific Research Applications

Chemo-enzymatic Synthesis of Bicyclic Nucleosides

A significant application involves the chemo-enzymatic synthesis of bicyclic 3′-azido- and 3′-amino-nucleosides. This process utilizes 3-azido-3-deoxy-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose for regioselective acetylation, leading to the efficient synthesis of bicyclic furanose moieties. These derivatives are crucial for developing therapeutically useful sugar-modified oligonucleotides (Kumar et al., 2014).

Synthesis of Pentonolactams

Another application is in the synthesis of 5-Amino-5-deoxypentonolactams, starting from derivatives like 5-azido-5-deoxy-1,2-O-isopropylidene-α-D-ribofuranose. This synthetic route provides a basis for creating novel sugar derivatives with potential biological activities (Kefurt et al., 1996).

Comparative Study of Synthesis Methodologies

The compound is also central to comparing chemical and chemo-enzymatic methodologies for synthesizing novel 3′-azido-3′-deoxy-α-L-ribo configured nucleosides. Such studies underscore the efficiency of chemo-enzymatic pathways over chemical ones, improving yield and offering insights into greener synthesis strategies (Rana et al., 2018).

Synthesis of Branched-Chain Amino Sugars

Research on branched-chain amino sugars synthesis utilizes this compound for reactions leading to novel sugar derivatives. This work lays the groundwork for understanding the structural transformations and potential applications of such sugars in biochemical contexts (Brimacombe et al., 1976).

Novel Cyclonucleoside Analogues

The synthesis of novel ribofuranose cyclonucleoside analogues starting from 5-azido-5-deoxy-1,2-O-isopropylidene-α-d-ribofuranose showcases its utility in creating structurally unique nucleosides for potential therapeutic applications (Ewing et al., 1999).

properties

IUPAC Name |

[(3aR,6R,6aS)-6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O5/c1-8(2)15-5-6(11-12-10)9(3-13,4-14)17-7(5)16-8/h5-7,13-14H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPBGRHABGKBNJ-XVMARJQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)(CO)CO)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](C(O[C@@H]2O1)(CO)CO)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)

![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)